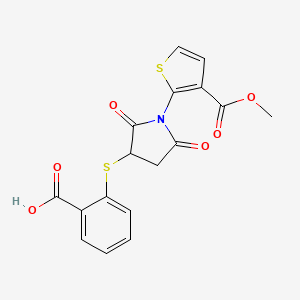

2-((1-(3-(Methoxycarbonyl)thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Description

2-((1-(3-(Methoxycarbonyl)thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a heterocyclic compound featuring a pyrrolidine-2,5-dione core substituted with a thiophene ring bearing a methoxycarbonyl group at the 3-position. The benzoic acid moiety is connected via a thioether linkage to the pyrrolidine ring.

Properties

IUPAC Name |

2-[1-(3-methoxycarbonylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO6S2/c1-24-17(23)10-6-7-25-15(10)18-13(19)8-12(14(18)20)26-11-5-3-2-4-9(11)16(21)22/h2-7,12H,8H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMAAEQAZPQEDAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

2-((1-(3-(Methoxycarbonyl)thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid (CAS Number: 881484-69-1) is a complex organic compound that exhibits significant biological activity. Its unique structure, which includes a thiophene ring and a pyrrolidine moiety, suggests potential pharmacological applications, particularly in drug development and therapeutic interventions.

- Molecular Formula : C17H13NO6S2

- Molecular Weight : 391.4 g/mol

- Structure : The compound features a benzoic acid core linked to a thiophene and a dioxopyrrolidine unit, which may influence its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often act as enzyme inhibitors, modulating pathways involved in inflammation, cancer progression, and metabolic disorders.

Potential Mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as soluble epoxide hydrolase (sEH), which is involved in the metabolism of eicosanoids. This inhibition can lead to increased levels of bioactive lipids that have cardioprotective effects .

- Antioxidant Activity : Thiophene derivatives are known for their antioxidant properties, which can help mitigate oxidative stress in cells, potentially offering protective effects against various diseases.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to 2-((1-(3-(Methoxycarbonyl)thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid. For instance, derivatives with similar functional groups have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 15 | Apoptosis induction |

| Study B | HeLa | 20 | Cell cycle arrest |

| Study C | A549 | 10 | Inhibition of angiogenesis |

Cardioprotective Effects

Inhibition of sEH by similar compounds has been linked to reduced blood pressure and myocardial infarct size in hypertensive models. This suggests that the compound may exhibit cardioprotective properties by enhancing the availability of epoxyeicosatrienoic acids (EETs), which are known for their vasodilatory effects .

Case Study 1: Antihypertensive Effects

A study involving transgenic rats demonstrated that administration of a related compound resulted in significant reductions in systolic blood pressure and myocardial infarct size following ischemic events. The observed cardioprotective effects were attributed to enhanced levels of EETs due to sEH inhibition .

Case Study 2: Anti-inflammatory Properties

Another investigation highlighted the anti-inflammatory potential of thiophene derivatives in models of induced inflammation. The results indicated a reduction in pro-inflammatory cytokines and markers, suggesting that the compound may modulate inflammatory pathways effectively.

Comparison with Similar Compounds

Key Observations :

- The thiophene-methoxycarbonyl group in the target compound introduces both aromaticity and ester functionality, distinguishing it from phenyl or aliphatic substituents.

- Replacement of benzoic acid with nicotinic acid () alters the electronic profile due to the pyridine nitrogen, impacting solubility and binding interactions.

Physicochemical Properties

Notes:

- Trifluoromethyl substituents () enhance metabolic resistance and electron-withdrawing effects, which may stabilize the pyrrolidine ring against hydrolysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.